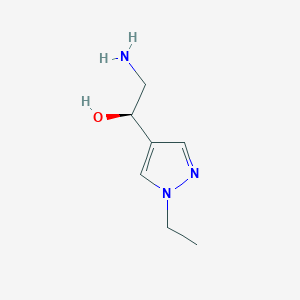

(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

説明

(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position and an aminomethyl-hydroxyl moiety at the C1 position of the ethanol backbone.

特性

分子式 |

C7H13N3O |

|---|---|

分子量 |

155.20 g/mol |

IUPAC名 |

(1R)-2-amino-1-(1-ethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3/t7-/m0/s1 |

InChIキー |

SBDVCNXINPNTRT-ZETCQYMHSA-N |

異性体SMILES |

CCN1C=C(C=N1)[C@H](CN)O |

正規SMILES |

CCN1C=C(C=N1)C(CN)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

化学反応の分析

Types of Reactions

(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at 0-25°C.

Substitution: SOCl2 or PBr3 in anhydrous conditions at 0-25°C.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of alkyl halides or other substituted derivatives.

科学的研究の応用

(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of (1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pyrazole ring enhances the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiating features include:

- Pyrazole core : Compared to benzopyran or phenyl analogs, the pyrazole ring offers distinct electronic and steric properties. The 1-ethyl group on the pyrazole enhances lipophilicity relative to unsubstituted pyrazoles (e.g., 1H-pyrazol-1-yl derivatives in ) .

Table 1: Structural and Physicochemical Comparison

Key Differentiators and Implications

- Chirality : The (1R) configuration may confer selectivity for specific biological targets, as seen in nebivolol’s enantiomer-dependent efficacy .

- Pyrazole vs. Benzopyran/Phenyl : Pyrazole’s aromatic heterocycle offers metabolic resistance compared to benzopyran’s oxygenated system, which is prone to oxidative metabolism .

生物活性

(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-amino-1-(1-ethylpyrazol-4-yl)ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C7H13N3O, and it features a pyrazole ring, which is a common motif in various bioactive compounds.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C7H13N3O |

| SMILES | CCN1C=C(C=N1)C(CN)O |

| InChI | InChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3 |

| InChIKey | SBDVCNXINPNTRT-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including (1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. For instance, a study evaluating various pyrazole derivatives reported that certain compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative in the study had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. Research indicates that the introduction of electron-donating groups (EDGs) enhances the antimicrobial potency of these compounds. Conversely, electron-withdrawing groups (EWGs) tend to reduce their efficacy .

Case Study 1: Antimicrobial Evaluation

In a comparative study of five pyrazole derivatives, compound 7b was identified as the most effective against several bacterial strains. The study utilized methods such as time-kill assays and biofilm formation inhibition assessments to establish the efficacy of these compounds .

Case Study 2: Cytotoxic Activity

Another investigation focused on the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The results indicated that certain derivatives displayed promising anti-proliferative activity, with IC50 values ranging between 0.11–1.47 µM against specific cancer cells .

Potential Applications

Given its structural characteristics and observed biological activities, (1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol may have applications in drug development targeting infectious diseases and cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。